![molecular formula C24H27N3O4S2 B3206083 N-butyl-N-ethyl-3-methyl-2-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)benzofuran-5-sulfonamide CAS No. 1040663-08-8](/img/structure/B3206083.png)
N-butyl-N-ethyl-3-methyl-2-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)benzofuran-5-sulfonamide
Overview
Description
N-butyl-N-ethyl-3-methyl-2-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)benzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C24H27N3O4S2 and its molecular weight is 485.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-butyl-N-ethyl-3-methyl-2-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)benzofuran-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-N-ethyl-3-methyl-2-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)benzofuran-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Copolymerization Kinetics
The compound’s structure suggests it could participate in copolymerization reactions. For instance, it might serve as a co-monomer in free radical copolymerizations alongside other acrylate monomers like n-butyl acrylate (BA), 2-ethylhexyl acrylate (EHA), and methyl methacrylate (MMA) . These copolymers find applications in coatings, adhesives, resins, and other materials due to their tunable properties. Investigating the kinetics of its copolymerization with other monomers could reveal novel material combinations.
Adhesive and Coating Applications
Given its structural similarity to acrylate monomers, this compound might find use as a binder in household paints, adhesives, and coatings . The different glass transition temperatures of its copolymers with BA, EHA, and MMA allow for precise control over mechanical properties. Further research could explore its compatibility with other additives and its performance in specific applications.
Anti-Inflammatory and Analgesic Properties
Indole derivatives, such as this compound, have shown promising biological activities. For instance, certain indole derivatives exhibit anti-inflammatory and analgesic effects . Investigating this compound’s pharmacological potential could lead to the development of new therapeutic agents.
Cancer Treatment
Indole derivatives have attracted attention for their potential in treating cancer cells . While specific studies on this compound are lacking, its unique structure warrants investigation. Researchers could explore its interactions with cellular targets and assess its cytotoxicity.
properties
IUPAC Name |
N-butyl-N-ethyl-3-methyl-2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-5-7-14-27(6-2)33(28,29)19-12-13-21-20(15-19)16(3)22(30-21)24-25-23(26-31-24)17-8-10-18(32-4)11-9-17/h8-13,15H,5-7,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSGDYPLVNCADW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC=C(C=C4)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-ethyl-3-methyl-2-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)benzofuran-5-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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